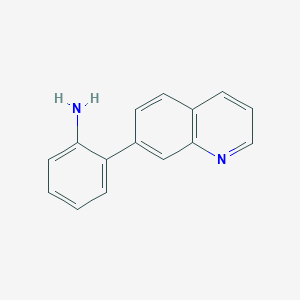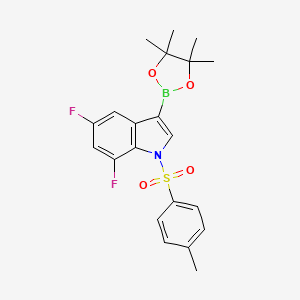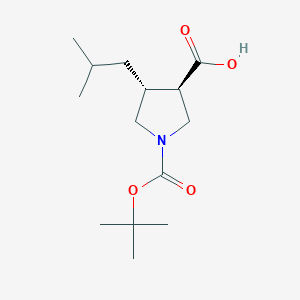
1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound that features both hydroxymethyl and aldehyde functional groups attached to an indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the hydroxymethylation of indene derivatives. One common method is the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon . This process can be catalyzed by photocatalysis and a phosphine additive, which facilitates the formation of the hydroxymethylated product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly reagents and reaction conditions, are often applied to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, leading to improved biological activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: These compounds share a similar indene ring structure and exhibit diverse biological activities.
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a renewable chemical feedstock.
Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-indene-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde functional groups on an indene ring
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-2,3-dihydroindene-1-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,7,13H,5-6,8H2 |
InChI-Schlüssel |
MLARJZYVBKQMBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C21)(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




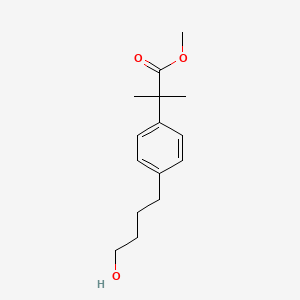
![tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13332959.png)

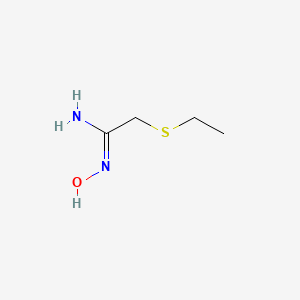
![7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B13332983.png)
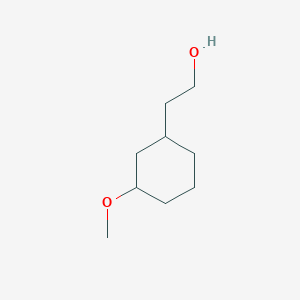
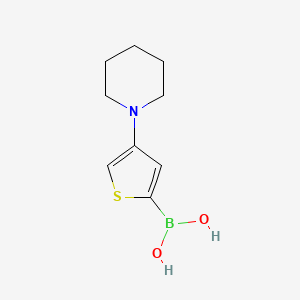
![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)
![1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
